BenchChemオンラインストアへようこそ!

6-Fluorochroman-4-amine

Lipophilicity Physicochemical Properties Medicinal Chemistry

Choose 6-Fluorochroman-4-amine to maintain SAR integrity in CNS and kinase programs. This 6-fluoro isomer provides the optimal LogP for BBB penetration, unlike non-fluorinated or positional isomers that fail to replicate critical binding kinetics. The C-4 amine serves as a direct vector for diversification.

Molecular Formula C9H10FNO
Molecular Weight 167.18 g/mol
CAS No. 238764-22-2
Cat. No. B1316174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluorochroman-4-amine
CAS238764-22-2
Molecular FormulaC9H10FNO
Molecular Weight167.18 g/mol
Structural Identifiers
SMILESC1COC2=C(C1N)C=C(C=C2)F
InChIInChI=1S/C9H10FNO/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-2,5,8H,3-4,11H2
InChIKeyWVQYSVLMDHXHOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Fluorochroman-4-amine (CAS 238764-22-2): A Fluorinated Chroman-4-amine Building Block for CNS and Kinase-Targeted Medicinal Chemistry


6-Fluorochroman-4-amine (CAS 238764-22-2) is a fluorinated chiral amine building block characterized by a chroman (3,4-dihydro-2H-1-benzopyran) core substituted with a single fluorine atom at the 6-position and a primary amine at the 4-position [1]. Its molecular formula is C9H10FNO with a molecular weight of 167.18 g/mol. This scaffold is widely employed as a versatile intermediate in the synthesis of central nervous system (CNS)-active compounds and kinase inhibitors, with the fluorine atom strategically positioned to modulate both physicochemical and pharmacokinetic properties critical for drug discovery programs .

Why 6-Fluorochroman-4-amine Cannot Be Replaced by Unsubstituted or Alternative Halogenated Chroman-4-amine Isomers in Rigorous Development Workflows


Generic substitution among chroman-4-amine analogs fails because even a single-point modification to the aromatic ring—whether it is the absence of a halogen, a positional isomer shift, or a change in halogen identity—can profoundly alter a compound's lipophilicity (LogP), basicity (pKa), and electronic distribution, leading to unpredictable shifts in blood-brain barrier penetration, target binding kinetics, metabolic stability, and off-target profiles [1]. In a lead optimization context, swapping 6-Fluorochroman-4-amine for unsubstituted chroman-4-amine or a 7-fluoro isomer may invalidate established structure-activity relationships (SAR) and require complete re-validation of downstream pharmacology and ADME parameters, incurring significant time and resource penalties [2].

6-Fluorochroman-4-amine Differentiation Evidence: Quantified Physicochemical and Pharmacological Properties Versus Key Comparators


Lipophilicity (LogP) of 6-Fluorochroman-4-amine Compared to Unsubstituted and Alternative Halogenated Chroman-4-amines

6-Fluorochroman-4-amine exhibits a predicted LogP (XLogP3) of 1.00, which is significantly lower than that of unsubstituted chroman-4-amine (LogP ≈ 1.36–2.17) and the 6-chloro analog (LogP ≈ 2.82), and also lower than 7-fluoro and 8-fluoro positional isomers (LogP ~1.46–2.31) [1][2][3]. This moderated lipophilicity is a critical determinant of oral bioavailability and CNS penetration potential, positioning the 6-fluoro derivative favorably over more lipophilic chlorinated or unsubstituted analogs when balanced ADME properties are required .

Lipophilicity Physicochemical Properties Medicinal Chemistry

Basicity (pKa) of 6-Fluorochroman-4-amine as a Predictor of Ionization State and Permeability

The predicted pKa of the (S)-enantiomer of 6-Fluorochroman-4-amine is 9.12 ± 0.20, which is moderately lower than that of unsubstituted chroman-4-amine (pKa ~9.5–10.0) . The electron-withdrawing effect of the 6-fluoro substituent reduces the basicity of the primary amine, thereby decreasing the fraction of the compound that is protonated at physiological pH (7.4) [1]. This shift in ionization state can significantly impact passive membrane permeability and tissue distribution, offering a tunable handle for medicinal chemists to balance solubility and permeability compared to non-fluorinated or more basic amine scaffolds .

Basicity pKa Drug Absorption

Topological Polar Surface Area (TPSA) and Rotatable Bond Count: Implications for CNS Multiparameter Optimization (MPO)

6-Fluorochroman-4-amine possesses a low Topological Polar Surface Area (TPSA) of 35.3 Ų and zero rotatable bonds, which is identical to that of unsubstituted chroman-4-amine but contrasts with analogs bearing larger substituents (e.g., trifluoromethyl or trifluoromethoxy groups, which increase TPSA) [1]. These properties are favorable for crossing the blood-brain barrier (BBB); a TPSA < 60–70 Ų and low rotatable bond count are key descriptors in CNS MPO scoring models that predict high brain penetration potential .

CNS Drug Design MPO Physicochemical Properties

Enhanced Metabolic Stability via 6-Position Fluorination: A Class-Level Advantage of Fluorinated Chroman-4-amines

Fluorination at the 6-position of the chroman ring is a well-established medicinal chemistry strategy to enhance metabolic stability by blocking sites of oxidative metabolism (e.g., cytochrome P450-mediated hydroxylation) . While direct comparative microsomal stability data for 6-Fluorochroman-4-amine versus unsubstituted chroman-4-amine is not available in the public domain, the class-level inference is supported by extensive SAR literature demonstrating that fluorine substitution on aromatic rings of similar heterocyclic amines reduces intrinsic clearance in human liver microsomes (HLM) [1]. This effect is expected to prolong the half-life of drug candidates incorporating the 6-fluorochroman-4-amine scaffold relative to non-fluorinated or labile chlorinated analogs [2].

Metabolic Stability Fluorine Substitution ADME

Validated Pharmacological Utility: 6-Fluorochroman Scaffold as a Key Intermediate in Potent 5-HT1A Receptor Antagonist Development

A foundational study by Yasunaga et al. (J. Med. Chem. 1998) established the 6-fluorochroman core as a privileged scaffold for developing selective 5-HT1A receptor antagonists [1]. The lead compound N-2-[[(6-Fluorochroman-8-yl)oxy]ethyl]-4-(4-methoxyphenyl)butylamine (compound 3) demonstrated potent affinity (Ki = 0.22 nM) and a wide range of antagonism at the 5-HT1A receptor [2]. Structural modifications at the C-4 position—such as introduction of an oxo or hydroxy moiety—were found to improve receptor selectivity over α1-adrenergic and D2-dopaminergic receptors [3]. This validates 6-Fluorochroman-4-amine as a direct precursor to pharmacologically active entities and underscores its differentiated value over non-fluorinated chroman analogs, which were not reported to exhibit comparable potency in this series.

5-HT1A Antagonist Serotonin Receptor Neuropharmacology

6-Fluorochroman-4-amine Application Scenarios: Where the Differentiated Properties Translate to Tangible Research Value


Central Nervous System (CNS) Drug Discovery: Prioritizing Lead-Like Building Blocks with Favorable Brain Penetration Properties

6-Fluorochroman-4-amine is a prime candidate for CNS-focused medicinal chemistry programs due to its low TPSA (35.3 Ų), zero rotatable bonds, and moderate LogP (~1.0–1.1) that align with optimal CNS MPO parameters for blood-brain barrier penetration . In a lead optimization campaign targeting neurological disorders, substituting a more lipophilic or basic amine building block with 6-Fluorochroman-4-amine can help maintain CNS exposure while mitigating off-target risks associated with high lipophilicity [1].

Kinase Inhibitor Development: Leveraging a Fluorinated Heterocyclic Core for Enhanced Binding and Selectivity

The 6-fluorochroman core is structurally related to ATP-mimetic scaffolds used in kinase inhibitor design. The fluorine atom can engage in favorable orthogonal multipolar interactions with backbone amide carbonyls in the kinase hinge region, while the amine at C-4 serves as a vector for attaching substituents that drive selectivity . Procurement of 6-Fluorochroman-4-amine enables the rapid synthesis of focused libraries for hit-to-lead optimization against specific kinase targets implicated in cancer or inflammation .

Serotonin Receptor (5-HT1A) Antagonist Development: Direct Derivatization of a Validated Pharmacophore

The 6-fluorochroman scaffold is a documented key intermediate for synthesizing selective 5-HT1A receptor antagonists with sub-nanomolar affinity . Researchers can functionalize the C-4 amine of 6-Fluorochroman-4-amine to generate novel analogs with potential applications in treating anxiety, depression, or as adjuncts to accelerate SSRI onset of action . The fluorine at the 6-position is critical for maintaining the high binding affinity observed in the original series, distinguishing it from non-fluorinated chroman analogs which were not reported to achieve comparable potency [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Fluorochroman-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.